molecular formula C7H4ClF3N2O2 B13924699 3-Amino-2-chloro-6-(trifluoromethyl)isonicotinic acid

3-Amino-2-chloro-6-(trifluoromethyl)isonicotinic acid

Cat. No.: B13924699
M. Wt: 240.57 g/mol
InChI Key: GOJYGFFUECFKBS-UHFFFAOYSA-N
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Description

3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a derivative of pyridine, characterized by the presence of amino, chloro, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid typically involves multi-step processesThe amino group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-amino-2-chloro-6-(trifluoromethyl)pyridine
  • 2-chloro-6-(trifluoromethyl)-3-pyridylamine
  • 2-chloro-3-amino-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-amino-2-chloro-6-(trifluoromethyl)-4-Pyridinecarboxylic acid is unique due to the presence of the carboxylic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H4ClF3N2O2

Molecular Weight

240.57 g/mol

IUPAC Name

3-amino-2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H4ClF3N2O2/c8-5-4(12)2(6(14)15)1-3(13-5)7(9,10)11/h1H,12H2,(H,14,15)

InChI Key

GOJYGFFUECFKBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Cl)N)C(=O)O

Origin of Product

United States

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